![molecular formula C8H8FNO3S B14789410 methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate](/img/structure/B14789410.png)
methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate: is a chemical compound with the molecular formula C8H8FNO3S It is known for its unique structural properties, which include a fluoro group, an oxo group, and a sulfanylidene group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a fluoro-substituted phenyl isocyanate with a thiol compound in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: Methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a catalyst or under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions and inhibition due to its reactive functional groups. It can serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the fluoro and oxo groups can enhance the biological activity and stability of drug candidates.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to target proteins, while the oxo and sulfanylidene groups can participate in covalent bonding or reversible interactions. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.
Comparación Con Compuestos Similares
- Methyl N-[chloro(oxo)phenyl-lambda6-sulfanylidene]carbamate
- Methyl N-[bromo(oxo)phenyl-lambda6-sulfanylidene]carbamate
- Methyl N-[iodo(oxo)phenyl-lambda6-sulfanylidene]carbamate
Comparison: Compared to its chloro, bromo, and iodo analogs, methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate is unique due to the presence of the fluoro group. Fluorine atoms are smaller and more electronegative than chlorine, bromine, or iodine, which can significantly influence the compound’s reactivity, stability, and biological activity. The fluoro group can enhance the compound’s ability to form strong hydrogen bonds and increase its metabolic stability, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C8H8FNO3S |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
methyl N-(fluoro-oxo-phenyl-λ6-sulfanylidene)carbamate |
InChI |
InChI=1S/C8H8FNO3S/c1-13-8(11)10-14(9,12)7-5-3-2-4-6-7/h2-6H,1H3 |
Clave InChI |
DBSXPTIVQZMBEC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N=S(=O)(C1=CC=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



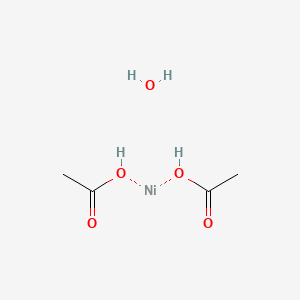
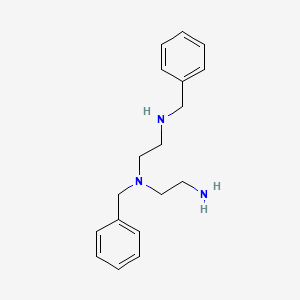
![2-amino-N-ethyl-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14789368.png)


![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14789391.png)
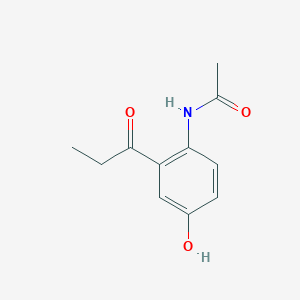
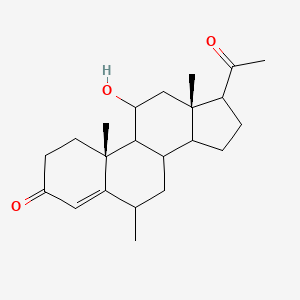
![4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine](/img/structure/B14789405.png)
![tert-butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate](/img/structure/B14789416.png)
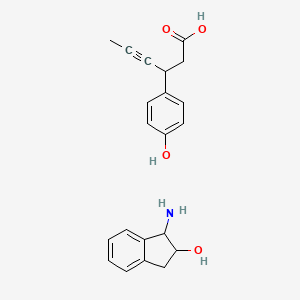
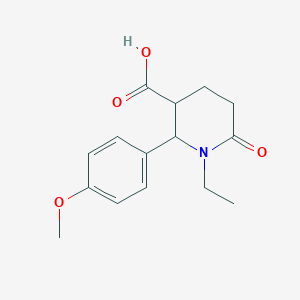
![5-(4-Hydroxy-3-nitrophenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14789441.png)
